molecular formula C8H19NO3S2 B154922 1-(2-Sulfosulfanylethylamino)hexane CAS No. 1921-42-2

1-(2-Sulfosulfanylethylamino)hexane

Cat. No.: B154922
CAS No.: 1921-42-2
M. Wt: 241.4 g/mol
InChI Key: CXYFHCXKHPYNBO-UHFFFAOYSA-N
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Description

1-(2-Sulfosulfanylethylamino)hexane (molecular formula: C₈H₁₉NO₃S₂, monoisotopic mass: 241.08064 Da) is a sulfur- and nitrogen-containing organic compound. Its structure features a hexane backbone substituted with an ethylamino group linked to a sulfosulfanyl moiety (-S-SO₃H or related).

Properties

CAS No.

1921-42-2

Molecular Formula

C8H19NO3S2

Molecular Weight

241.4 g/mol

IUPAC Name

1-(2-sulfosulfanylethylamino)hexane

InChI

InChI=1S/C8H19NO3S2/c1-2-3-4-5-6-9-7-8-13-14(10,11)12/h9H,2-8H2,1H3,(H,10,11,12)

InChI Key

CXYFHCXKHPYNBO-UHFFFAOYSA-N

SMILES

CCCCCCNCCSS(=O)(=O)O

Canonical SMILES

CCCCCCNCCSS(=O)(=O)O

Synonyms

Thiosulfuric acid hydrogen S-[2-(hexylamino)ethyl] ester

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Analysis

The compound’s key functional groups include:

  • Sulfosulfanyl group : Likely a disulfide (-S-S-) or thiosulfate (-S-SO₃⁻) moiety, offering redox activity.
  • Ethylamino group: A primary amine (-NH₂) that may participate in nucleophilic reactions.

Comparisons with analogous compounds are detailed below:

1-(Hexylthio)hexane (C₁₂H₂₆S)
  • Structure : A thioether (C-S-C) with a hexane chain .
  • Key Differences: Lacks the amino and sulfosulfanyl groups, reducing polarity and reactivity. Primarily used as a non-polar solvent or intermediate in organic synthesis.
  • Physical Properties: Higher hydrophobicity compared to 1-(2-Sulfosulfanylethylamino)hexane due to the absence of polar functional groups.
Sodium 1-Hexanesulfonate Monohydrate
  • Structure : A sulfonate (-SO₃⁻Na⁺) attached to a hexane chain .
  • Key Differences: Sulfonate groups are highly stable and ionized, unlike the sulfosulfanyl group, which may exhibit redox behavior.
Hexamethylene Diisocyanate (C₈H₁₂N₂O₂)
  • Structure : A diisocyanate (N=C=O) with a hexane backbone .
  • Key Differences: Reacts vigorously with amines (like the ethylamino group in the target compound) to form polyureas. Industrial use in polymer production, whereas this compound’s applications remain unexplored.
Hexane (C₆H₁₄)
  • Structure : A simple alkane .
  • Key Differences: Non-polar, with a boiling point of 155.7°F and low solubility in water.

Physicochemical Properties Comparison

Property This compound 1-(Hexylthio)hexane Sodium 1-Hexanesulfonate Hexane
Molecular Formula C₈H₁₉NO₃S₂ C₁₂H₂₆S C₆H₁₃NaO₃S·H₂O C₆H₁₄
Polarity High (amine + sulfosulfanyl) Low (thioether) High (sulfonate) Non-polar
Boiling Point Estimated >250°F* ~300°F* Decomposes at high temps 155.7°F
Solubility Polar solvents Non-polar solvents Water-soluble Hydrophobic

*Estimated based on molecular weight and functional groups.

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